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Compound of Interest

Compound Name: Gallocatechin Gallate

Cat. No.: B191280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Gallocatechin gallate (GCG), a flavonoid and a constituent of green tea, is gaining interest for

its potential therapeutic applications. As with any compound intended for human use, a

thorough understanding of its safety profile is paramount. This technical guide provides an in-

depth overview of the initial toxicity screening of GCG, drawing upon available data for GCG

and its close structural analogue, epigallocatechin gallate (EGCG), for which a more

extensive body of research exists. This document summarizes key quantitative toxicity data,

details relevant experimental methodologies, and visualizes associated cellular pathways and

workflows to support further research and development.

Data Presentation: Summary of Toxicological Data
The following tables summarize the available quantitative data on the toxicity of Gallocatechin
Gallate (GCG) and its surrogate, Epigallocatechin Gallate (EGCG).

Table 1: Acute and Sub-chronic Toxicity Data
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Compound
Test
Species

Route of
Administrat
ion

Parameter Value Reference

Gallocatechin

Gallate

(GCG)

Mouse Oral LD50 > 1 g/kg [1]

Epigallocatec

hin Gallate

(EGCG)

Rat Oral LD50 > 2000 mg/kg [2][3]

Epigallocatec

hin Gallate

(EGCG)

Mouse
Oral (single

dose)
LD50 1500 mg/kg [3]

Epigallocatec

hin Gallate

(EGCG)

Rat
Dietary (13

weeks)
NOAEL

500

mg/kg/day
[2]

Epigallocatec

hin Gallate

(EGCG)

Dog
Oral (pre-fed,

13 weeks)
NOAEL

500

mg/kg/day

Epigallocatec

hin Gallate

(EGCG)

Rat

(lactating)
Oral gavage NOAEL

200

mg/kg/day

Epigallocatec

hin Gallate

(EGCG)

Human Oral NOAEL 600 mg/day

Epigallocatec

hin Gallate

(EGCG)

Human Oral ADI 322 mg/day

LD50: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level; ADI: Acceptable Daily

Intake.

Table 2: In Vitro Cytotoxicity Data
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Compound Cell Line Assay Endpoint Value Reference

Gallocatechin

Gallate

(GCG)

T47D (breast

cancer)
MTS IC50 (24h) 34.65 µM

Gallocatechin

Gallate

(GCG)

T47D (breast

cancer)
MTS IC50 (48h) 23.66 µM

Gallocatechin

Gallate

(GCG)

MDA-MB-231

(breast

cancer)

Proliferation IC50 22 µg/ml

Epigallocatec

hin Gallate

(EGCG)

H1299 (lung

cancer)
MTT IC50 (24h) 20 µM

Epigallocatec

hin Gallate

(EGCG)

T24 (bladder

cancer)
Cell Viability IC50 Not specified

IC50: Half-maximal Inhibitory Concentration.

Table 3: Genotoxicity Data
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Compound Test System Assay Result Reference

Epigallocatechin

Gallate (EGCG)

Salmonella

typhimurium
Ames Test Negative

Epigallocatechin

Gallate (EGCG)

Mouse

Lymphoma

L5178Y tk+/-

cells

In Vitro

Positive

(clastogenic

trend)

Epigallocatechin

Gallate (EGCG)

Chinese Hamster

Lung (CHL/IU)

cells

Chromosomal

Aberration
Positive

Epigallocatechin

Gallate (EGCG)

Mouse Bone

Marrow

In Vivo

Micronucleus
Negative

Epigallocatechin

Gallate (EGCG)

Rat Bone

Marrow

In Vivo

Micronucleus
Negative

Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These protocols are

based on established guidelines and common practices in the field.

Acute Oral Toxicity Testing (OECD Guideline 423: Acute
Toxic Class Method)
The acute toxic class method is a stepwise procedure to estimate the acute oral toxicity of a

substance.

Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant

females are used. Animals are acclimatized to laboratory conditions for at least five days

prior to the study.

Housing and Feeding: Animals are housed in standard cages with a 12-hour light/dark cycle

and provided with conventional laboratory diets and an unlimited supply of drinking water.
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Dosing: The test substance is administered orally by gavage in a single dose. Animals are

fasted (food, but not water, withheld overnight for rats) before dosing. The initial dose is

selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

Procedure: The test proceeds in a stepwise manner using three animals per step. The

outcome of the first step (mortality or survival) determines the next dose level. If no mortality

occurs at the initial dose, the next higher fixed dose is used. If mortality occurs, the next

lower fixed dose is used.

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days. A gross necropsy is performed on all animals at the end of the

study.

Endpoint: The test allows for the classification of the substance into a toxicity class based on

the observed mortality at different dose levels.

In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation,

and cytotoxicity.

Cell Culture: Cells are seeded in a 96-well plate at a predetermined density and allowed to

attach and grow for 24 hours.

Treatment: The culture medium is replaced with fresh medium containing various

concentrations of the test substance. Control wells receive the vehicle control.

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in

a humidified atmosphere with 5% CO2.

MTT Addition: A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and

the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases

in viable cells reduce the yellow MTT to purple formazan crystals.

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is

added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is

proportional to the number of viable cells.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control

cells. The IC50 value is determined as the concentration of the test substance that reduces

cell viability by 50%.

Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the mutagenic potential of chemical

compounds by assessing their ability to induce reverse mutations in histidine-requiring strains

of Salmonella typhimurium.

Bacterial Strains: Several histidine-deficient (his⁻) strains of S. typhimurium (e.g., TA98,

TA100) are used. These strains have mutations that prevent them from synthesizing

histidine.

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 mix), which is a liver homogenate that can metabolize compounds into

their active mutagenic forms.

Exposure: The bacterial tester strains are exposed to various concentrations of the test

substance in the presence of a small amount of histidine (to allow for a few cell divisions,

which is necessary for mutation to occur).

Plating: The mixture is plated on a minimal glucose agar medium that lacks histidine.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Scoring: Only bacteria that have undergone a reverse mutation to a histidine-producing

(his⁺) state will be able to grow and form colonies. The number of revertant colonies is

counted.

Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase

in the number of revertant colonies compared to the negative control.
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In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect the potential of a substance to cause

chromosomal damage, either by breaking chromosomes (clastogenicity) or by interfering with

the mitotic apparatus (aneugenicity).

Cell Culture: Suitable mammalian cells (e.g., human lymphocytes, CHO cells) are cultured

and exposed to various concentrations of the test substance, with and without metabolic

activation (S9 mix).

Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting

in binucleated cells. This ensures that the cells analyzed have completed one nuclear

division.

Harvesting and Staining: After an appropriate incubation period, the cells are harvested,

fixed, and stained with a DNA-specific stain (e.g., Giemsa).

Microscopic Analysis: The stained cells are examined under a microscope. Micronuclei,

which are small, extranuclear bodies containing chromosomal fragments or whole

chromosomes that were not incorporated into the main nucleus during cell division, are

scored in binucleated cells.

Data Analysis: The frequency of micronucleated cells is determined for each concentration of

the test substance and compared to the negative control. A substance is considered

genotoxic if it induces a significant, dose-dependent increase in the frequency of

micronucleated cells.

Mandatory Visualizations
Experimental Workflow: In Vitro Toxicity Screening
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Caption: Workflow for in vitro toxicity screening of Gallocatechin Gallate.

Signaling Pathways Potentially Affected by
Gallocatechin Gallate (based on EGCG data)
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Caption: Potential signaling pathways affected by GCG, based on EGCG data.

Discussion and Conclusion
The initial toxicity screening of Gallocatechin Gallate suggests a relatively low acute toxicity

profile, with an oral LD50 in mice greater than 1 g/kg. In vitro studies indicate that GCG

possesses cytotoxic activity against certain cancer cell lines. Due to the limited availability of

comprehensive toxicological data specifically for GCG, information from its well-studied epimer,

EGCG, provides valuable insights into its potential safety profile.

EGCG exhibits low acute oral toxicity in rodents and has established NOAELs in various animal

models and an acceptable daily intake for humans. Genotoxicity studies on EGCG have shown

mixed results. While it is not mutagenic in the Ames test and does not induce micronuclei in

vivo, some in vitro assays have indicated a potential for clastogenicity. This highlights the
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importance of a comprehensive battery of tests to fully characterize the genotoxic potential of

such compounds.

The mechanisms underlying the biological effects of these catechins are complex and involve

the modulation of multiple signaling pathways. Based on research on EGCG, GCG may

influence key cellular processes such as proliferation, apoptosis, inflammation, and

angiogenesis by targeting receptor tyrosine kinases like EGFR and IGF-1R, and their

downstream signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways.

In conclusion, the available data suggest that Gallocatechin Gallate has a favorable initial

safety profile. However, further comprehensive toxicological studies, including sub-chronic

toxicity and a full battery of genotoxicity assays specifically on GCG, are warranted to firmly

establish its safety for potential therapeutic applications. The information presented in this

guide serves as a foundational resource for researchers and drug development professionals

to inform future studies and guide the safe development of GCG-based therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b191280?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

